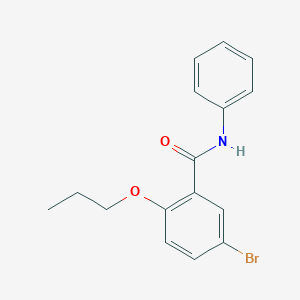![molecular formula C23H27N3O3S B250107 tert-butyl 4-{[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}-1-piperazinecarboxylate](/img/structure/B250107.png)
tert-butyl 4-{[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[([1,1’-biphenyl]-4-ylcarbonyl)amino]carbothioyl}-1-piperazinecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-biphenylcarbonyl chloride under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-{[([1,1’-biphenyl]-4-ylcarbonyl)amino]carbothioyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional functional groups, while reduction can produce simpler biphenyl compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 4-{[([1,1’-biphenyl]-4-ylcarbonyl)amino]carbothioyl}-1-piperazinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-{[([1,1’-biphenyl]-4-ylcarbonyl)amino]carbothioyl}-1-piperazinecarboxylate involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is structurally similar but lacks the biphenyl moiety, making it less versatile in certain applications.
4,4’-Di-tert-butylbiphenyl: This compound contains a biphenyl core but lacks the piperazine ring, limiting its potential interactions with biological targets.
Uniqueness
The uniqueness of tert-butyl 4-{[([1,1’-biphenyl]-4-ylcarbonyl)amino]carbothioyl}-1-piperazinecarboxylate lies in its combination of a biphenyl moiety and a piperazine ring, which provides a versatile platform for chemical modifications and interactions with biological targets. This dual functionality makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C23H27N3O3S |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[(4-phenylbenzoyl)carbamothioyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H27N3O3S/c1-23(2,3)29-22(28)26-15-13-25(14-16-26)21(30)24-20(27)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12H,13-16H2,1-3H3,(H,24,27,30) |
Clave InChI |
WOOVQAYAQTYFQU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250025.png)

![1-[2-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B250030.png)
![1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B250031.png)
![4-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250032.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B250033.png)



![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B250040.png)
![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)



